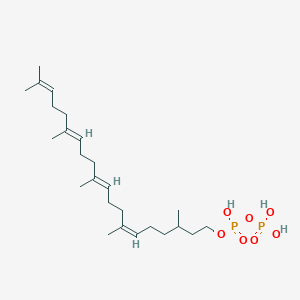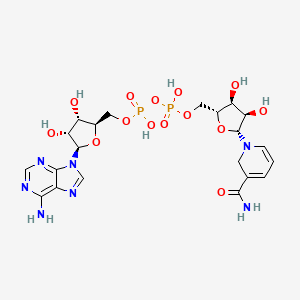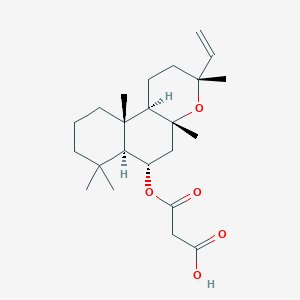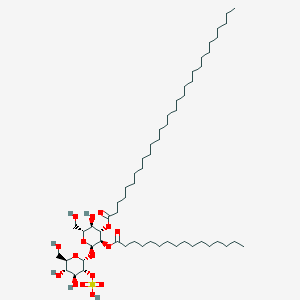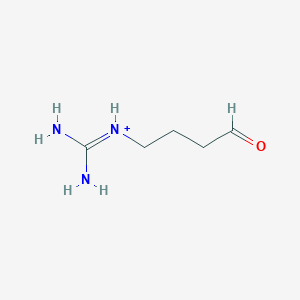![molecular formula C50H98NO8P B1263972 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)
1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (13Z)-docosenoyl respectively. It derives from an icosanoic acid and an erucic acid.
Applications De Recherche Scientifique
Lipase Regulation and Cell Signaling
Research on lipid compositions like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, closely related to 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine, suggests their role in lipase regulation. Lipases catalyze oxygen exchange between fatty acids and water in lipid monolayers. The regulation of lipase activity in these systems does not require lateral lipid phase separation, supporting a model where lipase regulation occurs within a single surface phase. This has implications for understanding lipid-mediated signaling in cells (Smaby, Muderhwa, & Brockman, 1994).
Polymerized Liposome Formation
1,2-bis[t2-(lipoyloxy)dodecanoyl]-sn-glycero-3-phosphocholine, a variant of the lipid , is used in forming polymerized liposomes under mild conditions. These liposomes have potential for various mechanistic and practical applications due to their stability and biodegradability, beneficial for biomedical uses like drug delivery (Sadownik, Stefely, & Regen, 1986).
Membrane Interactions
In another study, a peptide corresponding to the structural protein of the GB virus C binds to vesicles containing phospholipids similar to 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine. This interaction, studied using Langmuir monolayers, sheds light on the peptide's capacity to interact with membranes, which is crucial for understanding viral mechanisms and developing antiviral strategies (Sanchez-Martin, Haro, Alsina, Busquets, & Pujol, 2010).
Analytical Methods for Phospholipids
A study on phosphatidylcholine, a category to which 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine belongs, developed an HPLC method for analyzing its hydrolysis products. This analytical method is vital for understanding the chemical behavior and transformation of such phospholipids in various conditions, including biological and industrial applications (Kiełbowicz, Smuga, Gładkowski, Chojnacka, & Wawrzeńczyk, 2012).
Interaction with Ozone
Exposure of similar phosphocholines to ozone as monolayers on a Langmuir trough showed that the changes in surface pressure-area isotherms can indicate the extent of reaction. Understanding these interactions is significant for evaluating the stability and reactivity of these lipids in various environmental conditions (Lai, Yang, & Finlayson‐Pitts, 1994).
Raman Spectroscopic Study
A Raman spectroscopic study of lipids similar to 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine revealed insights into the acyl chain packing order and disorder characteristics. This research is crucial for understanding the structural dynamics of lipid bilayers and their role in cell membrane functionality (McCarthy, Huang, & Levin, 2000).
Propriétés
Nom du produit |
1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C50H98NO8P |
Poids moléculaire |
872.3 g/mol |
Nom IUPAC |
[(2R)-2-[(Z)-docos-13-enoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h20,22,48H,6-19,21,23-47H2,1-5H3/b22-20-/t48-/m1/s1 |
Clé InChI |
QXFAPNLFOQKMLO-RURDTVAGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
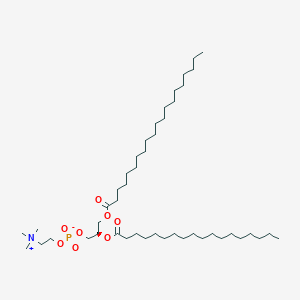
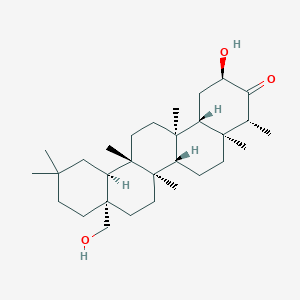

![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)
